2,3-Pyrazinedicarboxylic acid
Overview
Description
2,3-Pyrazinedicarboxylic acid is an organic compound with the molecular formula C6H4N2O4. It is characterized by a pyrazine ring substituted with two carboxylic acid groups at the 2 and 3 positions. This compound is known for its multifunctional ligand properties, making it a valuable component in coordination chemistry .
Mechanism of Action
Target of Action
2,3-Pyrazinedicarboxylic acid, also known as Pyrazine-2,3-dicarboxylic acid, is an organic compound that exhibits antibacterial and antifungal activities . The primary targets of this compound are bacterial and fungal cells. It interacts with these cells, disrupting their normal functions and leading to their death .
Mode of Action
It is known that the compound interacts with its targets through its carboxylate groups . These groups can form bonds with metal ions in the target cells, leading to the formation of insoluble polynuclear materials . This interaction disrupts the normal functioning of the cells, leading to their death .
Biochemical Pathways
The disruption of these processes leads to cell death .
Pharmacokinetics
Given its solubility in water , it is likely that the compound is readily absorbed and distributed in the body. The metabolism and excretion of the compound would depend on various factors, including the specific organism and the presence of other compounds .
Result of Action
The result of the action of this compound is the death of the target cells. By interacting with these cells and disrupting their normal functions, the compound causes the cells to die . This leads to the overall antibacterial and antifungal effects of the compound .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the carboxylate groups, potentially influencing the compound’s interaction with its targets . Additionally, the presence of other compounds can affect the compound’s solubility and distribution, potentially influencing its bioavailability and efficacy .
Biochemical Analysis
Biochemical Properties
It is known that it can form coordination complexes with metal ions This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known that the compound has antimicrobial and antifungal properties This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to form coordination complexes with metal ions , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not readily degrade
Metabolic Pathways
It is known that the compound can form coordination complexes with metal ions , suggesting that it may interact with enzymes or cofactors in metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Pyrazinedicarboxylic acid can be synthesized through the oxidation of quinoxaline using sodium chlorate as an oxidant in the presence of copper sulfate and concentrated sulfuric acid. The reaction is carried out at temperatures ranging from 40°C to 150°C . Another method involves the use of potassium permanganate to oxidize quinoxaline, followed by acidification with hydrochloric acid to precipitate the product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale oxidation reactions with controlled temperatures and the use of environmentally friendly oxidants to minimize pollution .
Chemical Reactions Analysis
Types of Reactions: 2,3-Pyrazinedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium chlorate, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
2,3-Pyrazinedicarboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Pyrazinecarboxylic acid: Contains only one carboxylic acid group and is less versatile in coordination chemistry.
Quinolinic acid: Similar structure but with a quinoline ring instead of a pyrazine ring, leading to different chemical properties.
Uniqueness: 2,3-Pyrazinedicarboxylic acid is unique due to its dual carboxylic acid groups, which provide multiple coordination sites for metal ions. This makes it a highly versatile ligand in the formation of complex coordination polymers and metal-organic frameworks .
Properties
IUPAC Name |
pyrazine-2,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-5(10)3-4(6(11)12)8-2-1-7-3/h1-2H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCRGHABDDWQPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237467 | |
Record name | 2,3-Pyrazinedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89-01-0 | |
Record name | 2,3-Pyrazinedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Pyrazinedicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Pyrazinedicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1908 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Pyrazinedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazine-2,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.705 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-PYRAZINEDICARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNN35WOF29 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3-pyrazinedicarboxylic acid?
A1: this compound has the molecular formula C6H4N2O4 and a molecular weight of 168.11 g/mol. []
Q2: What are the key spectroscopic features of 2,3-H2pzdc?
A2: Key spectroscopic features include:
- FTIR: Characteristic bands of the dicarboxylate groups at ca 1600 cm−1 for asymmetric stretching and at ca 1400 cm−1 for symmetric stretching. []
- NMR: Detailed characterization using 1H and 13C NMR spectroscopy helps understand the ligand and its transformations in solution. []
Q3: Is 2,3-H2pzdc stable under hydrothermal conditions?
A3: While generally stable, 2,3-H2pzdc can undergo decarboxylation under certain hydrothermal conditions, leading to the formation of 2-pyrazinecarboxylic acid. [, ] This transformation has been observed in the presence of indium chloride and 2,2’-bipyridine, where the decarboxylated product participates in the formation of a mononuclear In(III) complex. []
Q4: Can 2,3-H2pzdc be used to synthesize porous coordination polymers?
A4: Yes, 2,3-H2pzdc has been successfully employed in the synthesis of porous coordination polymers, including a 3D pillared-layer structure with Cd(II). [] The ethylene glycol side chains in this structure act as a molecular gate, demonstrating the potential for guest molecule inclusion and framework flexibility. []
Q5: Does 2,3-H2pzdc itself exhibit catalytic activity?
A5: While 2,3-H2pzdc itself might not be directly catalytically active, it can serve as a ligand in the synthesis of catalytically active complexes. For example, a polytungstoarsenate aggregate incorporating 2,3-H2pzdc and cerium ions exhibits excellent catalytic activity for the selective oxidation of thiophenes in model fuels. []
Q6: How does the presence of 2,3-H2pzdc influence the catalytic activity of metal complexes?
A6: 2,3-H2pzdc can act as a bridging ligand, facilitating the formation of polynuclear metal complexes with unique structures and enhanced catalytic properties. This bridging ability can create specific environments around metal centers, potentially impacting reaction mechanisms and selectivity. [, ]
Q7: Have computational methods been used to study 2,3-H2pzdc and its complexes?
A7: Yes, density functional theory (DFT) calculations have been employed to investigate various aspects of 2,3-H2pzdc and its complexes. These include:
- Vibrational analysis: DFT calculations help assign vibrational modes observed in experimental FTIR and Raman spectra. []
- Electronic structure: Computational studies provide insights into the electronic structure of 2,3-H2pzdc and its complexes, including frontier molecular orbitals and UV-vis absorption properties. []
- Intermolecular interactions: DFT calculations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding, in 2,3-H2pzdc-containing systems. [, ]
Q8: How do modifications to the 2,3-H2pzdc structure affect its coordination behavior?
A8: Modifications, such as the introduction of substituents on the pyrazine ring, can significantly influence the coordination behavior of 2,3-H2pzdc. These modifications can alter the ligand's steric hindrance, electronic properties, and hydrogen bonding capabilities, ultimately impacting the structure and properties of the resulting complexes. [, , ]
Q9: Are there any specific examples of SAR studies involving 2,3-H2pzdc derivatives?
A9: Yes, research on cyclic lactam analogues of α-melanocyte-stimulating hormone (α-MSH) targeting the human melanocortin-3 receptor (hMC3R) provides an interesting example. [] Incorporating 2,3-H2pzdc as a linker within the peptide sequence led to the development of potent and selective hMC3R agonists and antagonists. [] This study highlights the potential of using 2,3-H2pzdc derivatives in medicinal chemistry.
Q10: Are there specific SHE regulations pertaining to 2,3-H2pzdc?
A11: While specific SHE regulations for 2,3-H2pzdc might not be readily available, it's crucial to handle the compound and its derivatives following general laboratory safety guidelines. This includes wearing appropriate personal protective equipment and ensuring adequate ventilation. [, ]
Q11: What other areas of research involve 2,3-H2pzdc?
A11: Beyond the topics covered above, research on 2,3-H2pzdc extends to:
- Luminescent materials: Lanthanide complexes of 2,3-H2pzdc have shown interesting luminescence properties, making them potential candidates for applications in light-emitting devices. [, , , ]
- Magnetic materials: The ability of 2,3-H2pzdc to bridge metal centers has led to the synthesis of coordination polymers with interesting magnetic properties. [, ]
- Metal recovery: 2,3-H2pzdc has shown promise in the selective precipitation of copper from electronic waste, highlighting its potential in resource recovery and recycling. []
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